

# Nlrp3-IN-18 quality control and purity assessment

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Compound of Interest		
Compound Name:	NIrp3-IN-18	
Cat. No.:	B10857390	Get Quote

# Nlrp3-IN-18 Technical Support Center

Welcome to the technical support center for **NIrp3-IN-18**, a potent inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and effective use of **NIrp3-IN-18** in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the reliability and reproducibility of your results.

## **Quality Control and Purity Assessment**

Ensuring the quality and purity of **NIrp3-IN-18** is critical for obtaining accurate and reproducible experimental outcomes. Below is a summary of the typical quality control specifications for **NIrp3-IN-18**.

## **Summary of Analytical Data**

This table summarizes the key analytical data for a representative batch of NIrp3-IN-18.



Analytical Test	Specification	Result
Appearance	White to off-white solid	Conforms
Purity (by HPLC)	≥98.0%	98.06%
Molecular Formula	C17H18N4O3	Conforms
Molecular Weight	338.36	338.35
<sup>1</sup> H NMR	Conforms to structure	Conforms
LC-MS	Conforms to structure	Conforms
Solubility	≥ 5 mg/mL in DMSO	Conforms

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the quality control of **NIrp3-IN-18** are provided below.

# **High-Performance Liquid Chromatography (HPLC) for Purity Determination**

Objective: To determine the purity of NIrp3-IN-18 by separating it from any potential impurities.

### Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm)

## Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)



## Procedure:

- Sample Preparation: Accurately weigh and dissolve NIrp3-IN-18 in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be:
  - Solvent A: Water with 0.1% formic acid
  - Solvent B: Acetonitrile with 0.1% formic acid
- HPLC Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 μL
  - Column Temperature: 30°C
  - o Detection Wavelength: 254 nm
  - Gradient: A typical gradient could be 10% to 90% Solvent B over 20 minutes.
- Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

# **Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation**

Objective: To confirm the identity of NIrp3-IN-18 by determining its molecular weight.

### Instrumentation:

• LC-MS system with an electrospray ionization (ESI) source

#### Procedure:



- Sample Preparation: Prepare a dilute solution of NIrp3-IN-18 (approximately 10-100 μg/mL) in a suitable solvent like acetonitrile or methanol.
- LC-MS Conditions:
  - Use an appropriate reverse-phase column and a simple gradient to elute the compound.
  - The mass spectrometer should be operated in positive ion mode to detect the protonated molecule [M+H]+.
- Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for NIrp3-IN-18.

# Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of NIrp3-IN-18.

#### Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

#### Procedure:

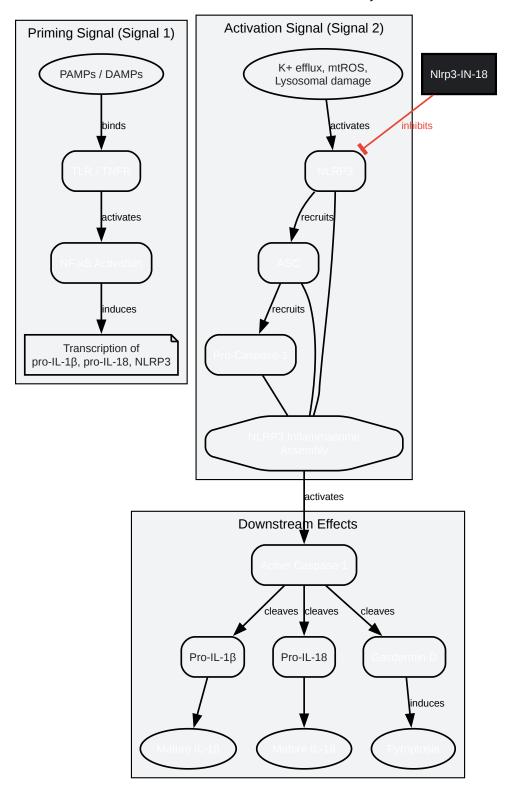
- Sample Preparation: Dissolve 5-10 mg of NIrp3-IN-18 in a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum according to the instrument's standard procedures.
- Data Analysis: The chemical shifts, integrations, and coupling patterns of the observed protons should be consistent with the known structure of NIrp3-IN-18.

## **Diagrams**

## **NLRP3 Inflammasome Activation Pathway**



### NLRP3 Inflammasome Activation Pathway



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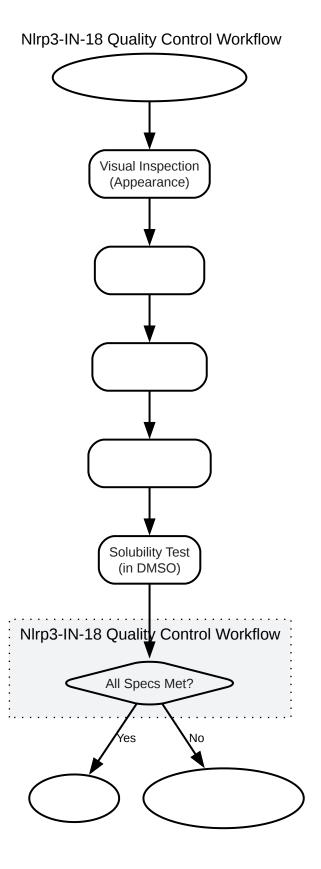


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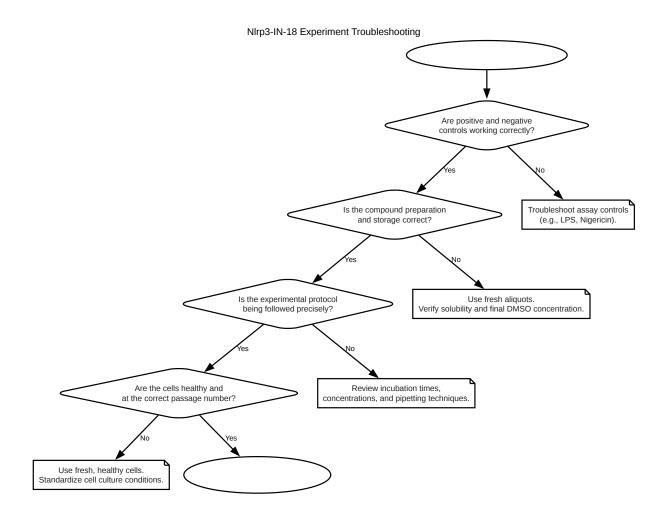
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Nlrp3-IN-18.

# **Experimental Workflow for Quality Control**









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